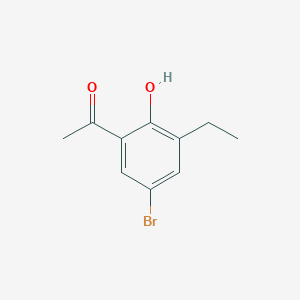
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” is commonly used in organic synthesis reactions and can be used as a reagent or intermediate . It can participate in alkylation, reduction, Grignard reaction, and other reactions, commonly used in the synthesis of drugs, pesticides, and other organic compounds .
Synthesis Analysis
The synthesis of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” involves several steps. One method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt .Molecular Structure Analysis
The molecular formula of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” is C10H11BrO2 . The molecular weight is 243.1 .Chemical Reactions Analysis
“1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” can participate in various chemical reactions. It can undergo alkylation, reduction, and Grignard reactions . It is commonly used in the synthesis of drugs, pesticides, and other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” include a molecular weight of 243.1 . The exact boiling point, melting point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Environmental Presence and Toxicity of Brominated Compounds
A review by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food, highlighting the significant application of NBFRs and the need for more research on their environmental fate and toxicity. This study emphasizes the widespread use and potential risks associated with brominated compounds, suggesting a context in which 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone could be studied for its environmental impact and safety profile (Zuiderveen, Slootweg, & de Boer, 2020).
Applications in Material Science and Chemistry
The synthesis and application of phosphonic acids, as reviewed by Sevrain et al. (2017), highlight the diverse applications of these compounds in drug development, materials science, and as catalysts or reagents in organic synthesis. Given the structural similarity and functional groups, research into 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone might explore its potential as a precursor or intermediate in the synthesis of complex molecules or materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Biodegradation and Environmental Fate
Thornton et al. (2020) provide insights into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Understanding the biodegradation pathways and environmental fate of such compounds can inform research into similar brominated compounds, including 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone, particularly regarding their persistence and potential impacts on ecosystems (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Antioxidant Activities and Potential Health Implications
The investigation into the antioxidant activities of hydroxycinnamates by Shahidi and Chandrasekara (2010) demonstrates the potential health benefits of phenolic compounds, which can act as antioxidants. Research into 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone could explore similar antioxidant properties or other biological activities, contributing to the development of novel therapeutics or dietary supplements (Shahidi & Chandrasekara, 2010).
Propiedades
IUPAC Name |
1-(5-bromo-3-ethyl-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-8(11)5-9(6(2)12)10(7)13/h4-5,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKRLBGVYFTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

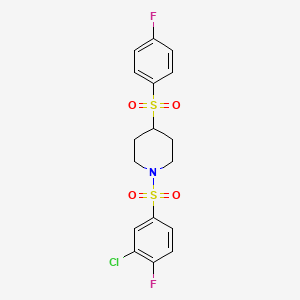
![1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2681320.png)
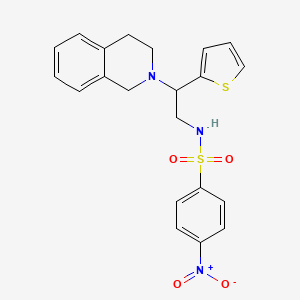
![N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B2681325.png)


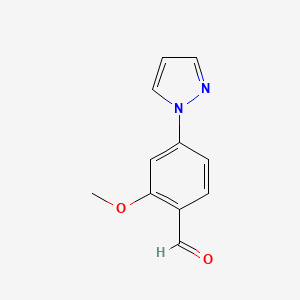
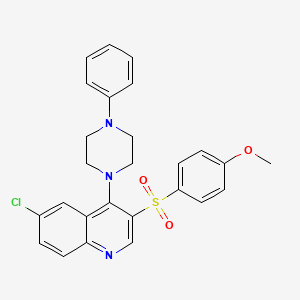
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
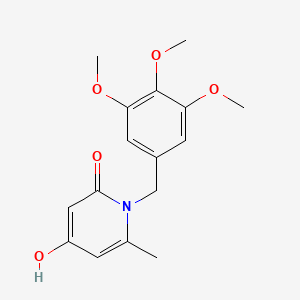

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)
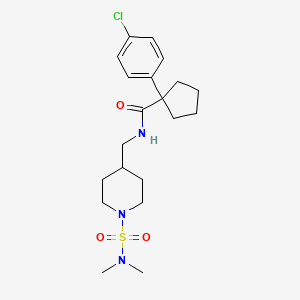
![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)